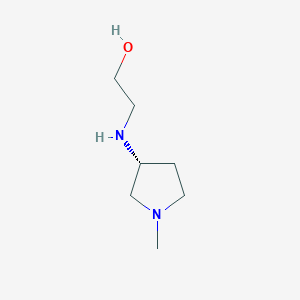

2-((R)-1-Methyl-pyrrolidin-3-ylamino)-ethanol

Description

2-((R)-1-Methyl-pyrrolidin-3-ylamino)-ethanol is a chiral pyrrolidine derivative characterized by a methyl group at the nitrogen atom (N1) of the pyrrolidine ring and an ethanolamine substituent at the C3 position. The (R)-configuration at the pyrrolidine ring enhances its stereochemical specificity, making it a valuable intermediate in pharmaceutical synthesis and fine chemical applications . Pyrrolidine derivatives are widely utilized in drug discovery due to their ability to mimic natural amino acids and interact with biological targets, particularly in central nervous system (CNS) therapeutics.

Properties

IUPAC Name |

2-[[(3R)-1-methylpyrrolidin-3-yl]amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-2-7(6-9)8-3-5-10/h7-8,10H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWMXNFWLBZTKA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(®-1-Methyl-pyrrolidin-3-ylamino)-ethanol typically involves the reaction of ®-1-Methyl-pyrrolidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: ®-1-Methyl-pyrrolidine and ethylene oxide.

Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-50°C.

Catalysts: A base catalyst, such as sodium hydroxide or potassium hydroxide, is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(®-1-Methyl-pyrrolidin-3-ylamino)-ethanol may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(®-1-Methyl-pyrrolidin-3-ylamino)-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amines.

Scientific Research Applications

2-(®-1-Methyl-pyrrolidin-3-ylamino)-ethanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(®-1-Methyl-pyrrolidin-3-ylamino)-ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1-Methyl-pyrrolidin-3-ylaMino)-acetic Acid

- Structure: Replaces the ethanol group with a carboxylic acid.

- This modification may improve solubility in aqueous environments compared to the ethanol derivative .

- Applications : Likely used as a chelating agent or in metal-catalyzed reactions due to its carboxylate functionality.

2-(2-Chloro-4-fluorophenyl)pyrrolidine

- Structure: Features a halogenated aryl group instead of the ethanolamine side chain.

- However, this compound is listed as discontinued, suggesting challenges in synthesis or stability .

- Applications : Likely explored in CNS drug candidates but discontinued due to synthetic or efficacy limitations.

Pyrrolidin-2-one Analogues

- Structure : Contains a lactam (cyclic amide) ring instead of a secondary amine.

- Key Differences: The lactam structure reduces basicity and alters hydrogen-bonding capacity.

- Applications : Common in peptide mimetics and protease inhibitors.

Physicochemical Properties

Note: Discontinuation of some analogues (e.g., 2-(2-Chloro-4-fluorophenyl)pyrrolidine) may correlate with poor bioavailability or synthetic challenges .

Biological Activity

2-((R)-1-Methyl-pyrrolidin-3-ylamino)-ethanol, also known as (R)-2-(isopropyl(1-methylpyrrolidin-3-yl)amino)ethanol, is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₂₂N₂O. The compound features a pyrrolidine ring, an isopropyl group, and an ethanol moiety, contributing to its unique pharmacological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It may inhibit certain enzymes, thereby altering metabolic pathways.

- Receptor Binding : Acts as a ligand in receptor binding assays, influencing physiological responses.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress. A study published in the Journal of Medicinal Chemistry demonstrated a significant reduction in cell death and oxidative markers when neuronal cells were treated with this compound.

- Antimicrobial Activity : Preliminary data suggest antimicrobial properties against specific pathogens. The minimum inhibitory concentrations (MICs) against various bacteria were evaluated, showing effectiveness comparable to standard antibiotics .

- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis

To understand the biological activity further, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)ethanol | Structure | Different activity profile; potential for enantioselectivity in biological responses. |

| 2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)propanol | Structure | Exhibited lower cytotoxicity compared to (R)-isomer. |

| 2-(Isopropyl(1-methylpyrrolidin-3-yl)amino)butanol | Structure | Similar antimicrobial properties but less potent than (R)-isomer. |

Case Study 1: Neuroprotection

In a study focused on neuroprotection, researchers investigated the effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting its therapeutic potential for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial efficacy of this compound reported MIC values against Gram-positive and Gram-negative bacteria. Notably, it showed strong inhibition against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.